molecular formula C11H13Cl2N B13581217 3-(2,5-Dichlorophenyl)piperidine

3-(2,5-Dichlorophenyl)piperidine

Cat. No.: B13581217
M. Wt: 230.13 g/mol
InChI Key: KXSUSUSXHKVIHR-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)piperidine: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the dichlorophenyl group at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)piperidine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry: 3-(2,5-Dichlorophenyl)piperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(2,4-Dichlorophenyl)piperidine
  • 3-(3,5-Dichlorophenyl)piperidine
  • 3-(2,6-Dichlorophenyl)piperidine

Comparison: 3-(2,5-Dichlorophenyl)piperidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to other dichlorophenylpiperidines, the 2,5-dichloro substitution pattern may offer distinct advantages in certain applications, such as enhanced selectivity or potency.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)piperidine

InChI

InChI=1S/C11H13Cl2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

KXSUSUSXHKVIHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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